molecular formula C28H37N3O13 B14760948 Thalidomide-O-acetamido-PEG5-C2-acid

Thalidomide-O-acetamido-PEG5-C2-acid

Cat. No.: B14760948
M. Wt: 623.6 g/mol
InChI Key: OLQQVNTWNYGGJR-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-PEG5-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG5-C2-acid involves several steps:

    Thalidomide Derivatization: Thalidomide is first modified to introduce functional groups that can be further reacted.

    PEG Linker Attachment: A PEG linker is attached to the modified thalidomide through a series of coupling reactions.

    Acetamido Group Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-PEG5-C2-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the intermediate compounds leading to the final this compound .

Scientific Research Applications

Thalidomide-O-acetamido-PEG5-C2-acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein function and regulation.

    Medicine: Investigated for potential therapeutic applications in cancer and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-O-acetamido-PEG5-C2-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker enhances the solubility and stability of the compound, allowing for efficient protein targeting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-acetamido-PEG5-C2-acid is unique due to its specific combination of functional groups and linker length, which provides optimal properties for targeted protein degradation. Its acetamido group offers distinct reactivity compared to other similar compounds .

Properties

Molecular Formula

C28H37N3O13

Molecular Weight

623.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H37N3O13/c32-22-5-4-20(26(36)30-22)31-27(37)19-2-1-3-21(25(19)28(31)38)44-18-23(33)29-7-9-40-11-13-42-15-17-43-16-14-41-12-10-39-8-6-24(34)35/h1-3,20H,4-18H2,(H,29,33)(H,34,35)(H,30,32,36)

InChI Key

OLQQVNTWNYGGJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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